molecular formula C7H13ClN2O2 B3028105 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 1609395-61-0

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B3028105
CAS No.: 1609395-61-0
M. Wt: 192.64
InChI Key: JQVQEVZRMZRUEA-UHFFFAOYSA-N
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Description

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride is a heterocyclic spiro compound characterized by a bicyclic framework combining oxygen and nitrogen atoms in a fused ring system. Notably, indicates that this compound has been discontinued commercially, suggesting challenges in synthesis, stability, or efficacy relative to similar derivatives .

Properties

IUPAC Name

1-oxa-3,9-diazaspiro[4.5]decan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-9-5-7(11-6)2-1-3-8-4-7;/h8H,1-5H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVQEVZRMZRUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CNC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-61-0
Record name 1-Oxa-3,7-diazaspiro[4.5]decan-2-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Therapeutic Use/Properties Key Differences
1-Oxa-3,7-diazaspiro[4.5]decan-2-one HCl C₇H₁₂ClN₂O₂ (estimated) ~192.65 (est.) None (parent structure) Unknown (discontinued) Reference compound for comparison
1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl C₇H₁₃ClN₂O₂ 192.65 N at positions 3 and 8 Not specified Positional isomer of N atoms
Fenspiride HCl (8-phenethyl derivative) C₁₅H₂₀ClN₂O₂ 296.8 8-(2-phenylethyl) substituent Bronchodilator, anti-inflammatory Bulkier substituent enhances respiratory activity
(5S,8S)-8-[Trifluoromethylphenyl]-derivative C₂₄H₂₄ClF₆N₂O₂ 555.9 Complex trifluoromethylphenyl substitution 5HT-3 antagonist, neurokinin modulation Enhanced lipophilicity for CNS penetration
6-Oxa-2-azaspiro[4.5]decane HCl C₈H₁₄ClNO 175.66 O at position 6, N at position 2 Not specified Altered heteroatom arrangement

Key Observations:

Structural Isomerism: The positional placement of nitrogen and oxygen atoms significantly impacts biological activity. For example, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl () differs from the target compound only in nitrogen positions (3,8 vs. 3,7), which may alter hydrogen-bonding capacity and metabolic stability .

Substituent Effects :

  • Fenspiride HCl : The 8-phenethyl group confers bronchodilatory properties by enhancing interactions with respiratory receptors. Its molecular weight (296.8) is nearly double that of the parent compound, highlighting how substituents expand therapeutic utility .
  • Trifluoromethylphenyl derivative : The bulky, lipophilic substituent in and improves blood-brain barrier penetration, making it suitable for CNS targets .

Synthetic Feasibility :

  • The target compound’s discontinuation () contrasts with analogs like Fenspiride HCl, which are produced at scale. Synthetic routes for similar compounds often involve microwave-assisted coupling () or Suzuki-Miyaura cross-coupling (), suggesting that steric hindrance in the 3,7-diaza system may complicate synthesis .

Stability and Storage :

  • 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl () requires storage at room temperature with hazard warnings (H315-H319-H335), whereas Fenspiride HCl is stable at -20°C for years . These differences underscore the impact of substituents on shelf life and handling.

Research Findings and Implications

  • Pharmacological Potential: While the target compound lacks direct therapeutic data, its spiro[4.5]decan-2-one scaffold is privileged in medicinal chemistry. For instance, Fenspiride HCl’s success demonstrates the scaffold’s adaptability to respiratory targets, whereas trifluoromethylphenyl derivatives () highlight its utility in neuropharmacology .
  • SAR Insights : The 3,7-diaza configuration may offer unique hydrogen-bonding geometries compared to 3,8-diaza isomers, but synthetic challenges likely limit its development. Future work could explore hybrid derivatives combining 3,7-diaza rigidity with bioactive substituents from Fenspiride or CNS-targeting groups.

Biological Activity

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride is a unique chemical compound characterized by its spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is C7H13ClN2O2C_7H_{13}ClN_2O_2, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is pivotal to its biological activity. The spirocyclic arrangement allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

PropertyValue
Molecular FormulaC7H13ClN2O2
Molecular Weight174.64 g/mol
Chemical StructureSpirocyclic with nitrogen and oxygen heteroatoms

1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride exhibits significant biological activity through its interactions with enzymes and receptors. These interactions can modulate enzymatic functions, which may lead to therapeutic effects in various diseases.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious diseases.
  • Anticancer Properties: Research indicates potential applications in oncology, where it may affect tumor growth through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride:

  • Antimicrobial Evaluation: A study conducted on similar diazaspiro compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride may exhibit similar properties .
  • Anticancer Research: Investigations into the compound's effect on cancer cell lines revealed that it can induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent .
  • Pharmacological Applications: The compound has been explored as a pharmaceutical intermediate in drug development due to its unique structural features that allow for further modifications .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochlorideC8H15ClN2O2Methyl group at position 3
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneC7H12N2O2Different diaza positioning
1-Oxa-3,7-diazaspiro[4.5]decane-2,4-dioneC8H12N2O3Contains additional carbonyl group

The comparison highlights that while these compounds share a core structure, the presence or absence of specific functional groups significantly alters their biological activities.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride?

To confirm structural integrity, use high-resolution 1^1H/13^{13}C NMR to resolve spirocyclic proton environments and heteroatom connectivity. Mass spectrometry (HRMS) validates molecular weight, particularly for distinguishing between free base and hydrochloride forms. X-ray crystallography is critical for resolving stereochemical ambiguities in the spirocyclic core, as seen in analogs like fenspiride hydrochloride (C15H20N2O2·HCl) . For purity assessment, HPLC-UV (λmax ~238–288 nm) is recommended, with mobile-phase optimization to separate degradation products .

Q. How can synthetic routes for this spirocyclic compound be optimized?

Key steps include:

  • Cyclization strategies : Use microwave-assisted synthesis to improve yields in spiro ring formation, as demonstrated for related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) groups to prevent side reactions at the secondary amine during HCl salt formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, critical for achieving >95% purity .

Advanced Research Questions

Q. How do structural modifications of the spirocyclic core influence pharmacological activity?

Comparative structure-activity relationship (SAR) studies on analogs like fenspiride (8-phenethyl-substituted derivative) reveal:

  • Phenethyl substitution : Enhances binding to inflammatory targets (e.g., phosphodiesterase-4) but reduces blood-brain barrier penetration .
  • Chiral centers : The (1R,5R,6R)-trifluoromethyl analog shows 10-fold higher potency in EBI2 receptor inhibition compared to racemic mixtures, highlighting the importance of stereochemical control .
  • Spiro ring size : 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives exhibit improved metabolic stability over smaller rings (e.g., 1-oxa-3-azaspiro[4.4]nonan-2-one) in pharmacokinetic assays .

Q. What experimental models are suitable for evaluating in vivo efficacy?

  • Neuroinflammatory models : Use LPS-induced cytokine release in murine microglial cells to assess anti-inflammatory activity, as validated for spirocyclic analogs like GSK682753A (IC50 = 27 mg/mL in DMSO) .
  • Metabolic stability assays : Rat liver microsomes can predict hepatic clearance rates, with modifications like 4-fluorophenyl groups improving half-life (t½ > 4 hrs) .
  • Toxicity screening : Prioritize Ames tests and hERG channel binding assays to mitigate genotoxicity and cardiotoxicity risks, common in spirocyclic amines .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 60–85% yields for similar routes) often arise from:

  • Reaction scale : Pilot-scale syntheses (<1 g) may overestimate yields due to incomplete purification of hygroscopic intermediates .
  • Salt formation : Hydrochloride precipitation conditions (e.g., HCl gas vs. aqueous HCl) impact crystallinity and final purity .
  • Catalyst choice : Pd/C vs. Raney nickel in hydrogenation steps alters byproduct profiles, as shown in 3-butyl-8-[2-(4-fluorophenyl)ethyl] derivatives .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying under argon preserves stability (>4 years at -20°C) by preventing hydrolysis of the lactam ring .
  • Excipient screening : Co-formulation with mannitol or trehalose reduces aggregation in aqueous buffers .
  • Light sensitivity : Store in amber vials to prevent UV-induced racemization at the spirocyclic center .

Q. How can stereochemical impurities be quantified in final products?

  • Chiral HPLC : Use columns like Chiralpak IA with heptane/ethanol gradients to resolve enantiomers (e.g., rac-(1R,5R,6R)-trifluoromethyl analogs) .
  • Vibrational circular dichroism (VCD) : Provides absolute configuration confirmation, critical for patent applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
Reactant of Route 2
1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

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